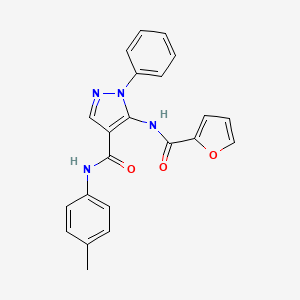
5-(2-furoylamino)-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-furoylamino)-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide belongs to a class of compounds known for their complex molecular structures and diverse chemical properties. These compounds are of significant interest in the field of organic and medicinal chemistry due to their potential applications and unique chemical behaviors.
Synthesis Analysis
The synthesis of similar compounds typically involves multistep organic reactions. For example, Kranjc et al. (2012) describe the synthesis of related compounds through reactions involving benzoylamino and methyl groups, showcasing the complex nature of these synthetic processes (Kranjc, Juranovič, Kočevar, & Perdih, 2012). Similarly, the synthesis approach by Liu et al. (2016) involves condensation reactions, highlighting the diverse synthetic strategies employed in this field (Liu, Song, Tian, Zhang, Bai, & Wang, 2016).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of multiple rings and functional groups. For instance, the study by Kettmann & Svetlik (2003) on a similar compound demonstrates the complexity of these molecular structures (Kettmann & Svetlik, 2003).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, often involving the amide and carbonyl groups. The research by Jachak et al. (2010) provides insights into novel methods for constructing such ring systems, indicative of the reactivity of these molecules (Jachak, Ghagare, Birari, Rote, Kazi, Jachak, & Toche, 2010).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are determined by their complex molecular architecture. For example, the study by Prabhuswamy et al. (2016) explores the crystalline structure of a similar compound, offering a glimpse into the physical characteristics of these molecules (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Novel Furo[3,2-e]pyrazolo[3,4-b]pyrazines and Related Heterocycles : A study by El‐dean et al. (2018) detailed the synthesis of novel 6-functionalized-5-amino-3-methyl-1-phenyl-1H-furo[3,2-e]pyrazolo[3,4-b]pyrazines, which are structurally related to the compound . This research explored the chemical synthesis and structure of these compounds using various analytical methods, highlighting their potential in pharmacological studies (El‐dean, Radwan, Zaki, & Abd ul‐Malik, 2018).
Synthesis and Characterization of Pyrazole Derivatives : Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, closely related to the compound in focus. Their study emphasizes the synthesis process and provides detailed structural characterization, indicating the potential for further pharmacological exploration (Hassan, Hafez, & Osman, 2014).
Pharmacological Investigations
Analgesic and Anti-inflammatory Activities : A study by Gokulan et al. (2012) on similar compounds (5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters) explored their analgesic and anti-inflammatory properties. This research provides insights into the potential therapeutic applications of these compounds, noting their mild ulcerogenic potential compared to traditional drugs (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).
Synthesis and Crystal Structures : Kranjc et al. (2012) conducted a study on compounds structurally related to the queried compound, focusing on their synthesis and crystal structures. This research adds to the understanding of the molecular architecture of such compounds and their potential applications (Kranjc, Juranovič, Kočevar, & Perdih, 2012).
Novel Antiprotozoal Agents : A study by Ismail et al. (2004) on compounds with structural similarities to the queried compound, particularly in the imidazo[1,2-a]pyridine class, revealed their significant potential as antiprotozoal agents. This research underlines the diverse pharmacological applications that similar compounds can offer (Ismail et al., 2004).
Eigenschaften
IUPAC Name |
5-(furan-2-carbonylamino)-N-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-15-9-11-16(12-10-15)24-21(27)18-14-23-26(17-6-3-2-4-7-17)20(18)25-22(28)19-8-5-13-29-19/h2-14H,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXAGHBWGSSCJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5556372.png)
![5-(2-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5556381.png)

![2-(3-methoxybenzyl)-8-(3-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5556395.png)

![2-[4-(2-furoyl)-1-piperazinyl]-7-(2-phenylvinyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5556406.png)
![N-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}isonicotinamide dihydrochloride](/img/structure/B5556418.png)
![2-{4-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5556419.png)
![N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5556426.png)
methanone](/img/structure/B5556433.png)


![methyl 4-[2-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)carbonohydrazonoyl]benzoate](/img/structure/B5556455.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylacetamide](/img/structure/B5556476.png)